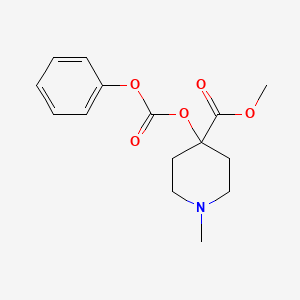
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is a complex organic compound with a unique structure that combines elements of carbonic acid, piperidine, and phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxycarbonylphenylboronic acid with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: This compound shares a similar structure but lacks the piperidyl group.
4-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group instead of the methoxycarbonyl group.
Uniqueness
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industrial settings .
Properties
CAS No. |
101418-13-7 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenoxycarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-16-10-8-15(9-11-16,13(17)19-2)21-14(18)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
DXKPCGWNNDDFCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=O)OC)OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















